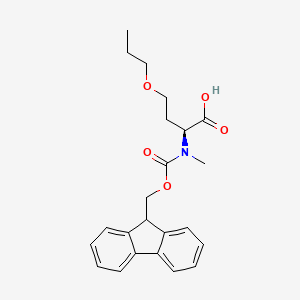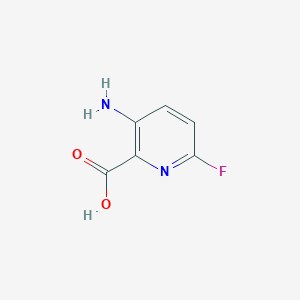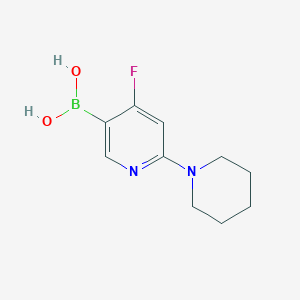
(4-Fluoro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a fluorinated pyridine ring, which is further substituted with a piperidine moiety. The presence of these functional groups makes it a versatile reagent in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be synthesized using various methods, including the Balz-Schiemann reaction or direct fluorination of pyridine derivatives.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine moiety.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.
Substitution Reactions: The piperidine group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Industry:
Material Science: Used in the development of organic electronic materials and polymers.
Mécanisme D'action
The primary mechanism of action for (4-Fluoro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
4-Pyridinylboronic acid: Used in the preparation of HIV-1 protease inhibitors and potential cancer therapeutics.
6-Fluoro-3-(4-piperidinyl)benzisoxazole: A compound with similar structural features but different applications.
Uniqueness: The uniqueness of (4-Fluoro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid lies in its combination of a fluorinated pyridine ring and a piperidine moiety, which enhances its reactivity and versatility in synthetic applications .
Propriétés
Formule moléculaire |
C10H14BFN2O2 |
|---|---|
Poids moléculaire |
224.04 g/mol |
Nom IUPAC |
(4-fluoro-6-piperidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BFN2O2/c12-9-6-10(13-7-8(9)11(15)16)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2 |
Clé InChI |
NVMQPYUBYAFTLT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1F)N2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


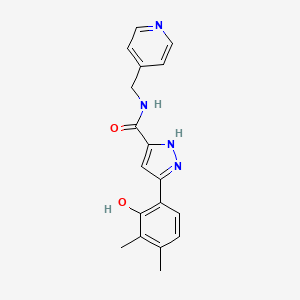
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14085886.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14085891.png)
![3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B14085899.png)
![ethyl (2Z)-2-cyano-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14085902.png)
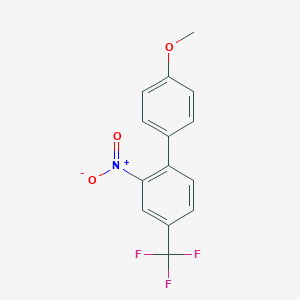
![7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14085909.png)

![4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14085940.png)
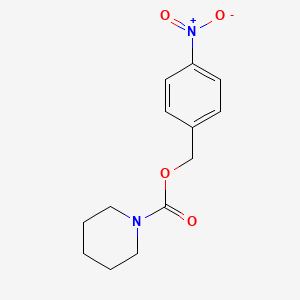

![1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085957.png)
